molecular formula C10H8N2 B2540752 2-methyl-1H-indole-7-carbonitrile CAS No. 1896518-58-3

2-methyl-1H-indole-7-carbonitrile

Cat. No.: B2540752
CAS No.: 1896518-58-3
M. Wt: 156.188
InChI Key: JEJCAKSOPUONOJ-UHFFFAOYSA-N
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Description

2-methyl-1H-indole-7-carbonitrile (CAS 1896518-58-3) is a high-purity chemical reagent featuring an indole scaffold substituted with a methyl group at the 2-position and a carbonitrile group at the 7-position. With a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol, this compound serves as a valuable building block in medicinal chemistry and drug discovery . The indole core is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . The presence of the electron-withdrawing nitrile group enhances the molecule's versatility, making it a key intermediate for further functionalization through various cross-coupling reactions and cyclizations to develop more complex heterocyclic systems . Researchers utilize this and similar indole derivatives in the design and synthesis of novel bioactive molecules targeting a range of diseases, including cancer, neurological disorders, and infections . The compound is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJCAKSOPUONOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of diazonium salts with β-ketoesters .

Industrial Production Methods

Industrial production methods for 2-methyl-1H-indole-7-carbonitrile may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods often use optimized reaction conditions and catalysts to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-1H-indole-7-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents (Position) Functional Groups
This compound Methyl (C-2), nitrile (C-7) Nitrile, methyl
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Bromo (C-7), phenyl (C-2), methyl (N-1) Nitrile, bromo, phenyl
2-Cyclopropyl-7-iodo-1H-indole-3-carbonitrile Cyclopropyl (C-2), iodo (C-7) Nitrile, iodo
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C-7), methyl (C-3) Carboxylic acid, chloro

Key Differences :

  • Position of nitrile group : In this compound, the nitrile is at C-7, whereas in analogs like 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, it is at C-3 .
  • Substituent effects : Halogens (Br, I, Cl) at C-7 enhance electrophilicity, while methyl groups at C-2 or C-3 modulate steric bulk .

Physicochemical Properties

Melting Points and Stability

  • 2-Cyclopropyl-7-iodo-1H-indole-3-carbonitrile : Melting point = 157–160°C; stable under standard conditions .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: No explicit melting point reported, but carboxylic acid derivatives typically exhibit higher solubility in polar solvents compared to nitriles .

Solubility and Reactivity

  • Nitrile-containing indoles (e.g., this compound) are generally less polar than carboxylic acid derivatives, favoring organic solvents like acetonitrile or ethyl acetate .

Kinase Inhibition

  • 2-Cyclopropyl-7-iodo-1H-indole-3-carbonitrile : Demonstrated inhibitory activity against DYRK1A (dual-specificity tyrosine-regulated kinase 1A), a target in neurodegenerative diseases .
  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile : Structural analogs have been explored as CDK1 (cyclin-dependent kinase 1) inhibitors, relevant in cancer therapy .

Antimicrobial Potential

  • Halogenated indoles (e.g., 7-chloro derivatives) exhibit antimicrobial properties, though this is less documented for nitrile-substituted variants .

Biological Activity

2-Methyl-1H-indole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is an indole derivative characterized by a methyl group at the 2-position and a carbonitrile group at the 7-position. This unique structure influences its reactivity and interactions with biological targets, enhancing its stability compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes, proteins, and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in viral replication, suggesting potential as an antiviral agent.
  • Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression and cellular metabolism, which can lead to apoptosis in cancer cells.
  • Receptor Binding : Indole derivatives like this compound exhibit high affinity for multiple receptors, making them valuable in drug development targeting specific pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inducing apoptosis in various cancer cell lines. For example, studies indicate that it can inhibit the proliferation of cancer cells by modulating apoptotic pathways .
  • Antiviral Properties : Its inhibitory effects on viral enzymes position it as a candidate for antiviral drug development.
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to quantify these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication
AntimicrobialPotential antimicrobial activity

Case Study: Anticancer Activity

In a study examining various indole derivatives, this compound was evaluated for its cytotoxic effects against human cancer cell lines. It exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics. The compound's ability to induce cell cycle arrest at the G1/S phase was particularly noted, indicating its potential as a chemotherapeutic agent .

Dosage and Temporal Effects

The efficacy of this compound is dose-dependent. Lower doses may exhibit therapeutic effects, while higher concentrations can lead to cytotoxicity. Laboratory studies have shown that the compound remains stable under specific conditions but may degrade over time, affecting its biological activity.

Metabolic Pathways and Distribution

Understanding the metabolic pathways involving this compound is crucial for predicting its biological effects:

  • Metabolism : The compound interacts with various enzymes that influence its metabolic fate within biological systems.
  • Transport Mechanisms : Its distribution within tissues is mediated by transport proteins that facilitate cellular uptake and localization, impacting overall bioavailability.

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